3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide
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Overview
Description
3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a methylenecyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide typically involves the following steps:
Formation of the Fluoro-Substituted Phenyl Ring: The starting material, 4-fluoro-3-methylbenzoyl chloride, is prepared by reacting 4-fluoro-3-methylbenzoic acid with thionyl chloride.
Amidation Reaction: The 4-fluoro-3-methylbenzoyl chloride is then reacted with 4-methylenecyclohexylamine in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluoro-3-methylphenyl)-N-(4-methylcyclohexyl)propanamide: Similar structure but with a methyl group instead of a methylene group.
3-(4-chloro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
3-(4-fluoro-3-methylphenyl)-N-(4-methylenecyclohexyl)propanamide is unique due to the presence of both a fluoro-substituted phenyl ring and a methylenecyclohexyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-(4-methylidenecyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c1-12-3-7-15(8-4-12)19-17(20)10-6-14-5-9-16(18)13(2)11-14/h5,9,11,15H,1,3-4,6-8,10H2,2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDAQNOYTDCCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCC(=C)CC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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